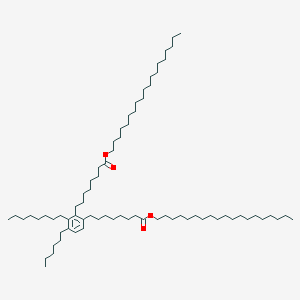
Dinonadecyl 8,8'-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate typically involves esterification reactions. The process begins with the preparation of the phenylene core, followed by the attachment of the octanoate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate.
化学反応の分析
Types of Reactions: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: The phenylene core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s long alkyl chains make it useful in membrane studies and lipid research.
Industry: Used in the production of specialized polymers and as a plasticizer in various materials.
作用機序
The mechanism by which Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate exerts its effects involves interactions with lipid membranes and other hydrophobic environments. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The phenylene core may also interact with specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl phthalate (DINP): Similar in function but with different alkyl chain branching.
Uniqueness: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate is unique due to its specific combination of long alkyl chains and phenylene core, providing distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other plasticizers may not be suitable.
特性
CAS番号 |
671790-20-8 |
|---|---|
分子式 |
C74H138O4 |
分子量 |
1091.9 g/mol |
IUPAC名 |
nonadecyl 8-[4-hexyl-2-(8-nonadecoxy-8-oxooctyl)-3-octylphenyl]octanoate |
InChI |
InChI=1S/C74H138O4/c1-5-9-13-17-20-22-24-26-28-30-32-34-36-38-40-49-57-67-77-73(75)63-55-47-42-44-52-60-70-66-65-69(59-51-16-12-8-4)71(61-53-45-19-15-11-7-3)72(70)62-54-46-43-48-56-64-74(76)78-68-58-50-41-39-37-35-33-31-29-27-25-23-21-18-14-10-6-2/h65-66H,5-64,67-68H2,1-4H3 |
InChIキー |
CGBNJPUPLHWXBM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC1=C(C(=C(C=C1)CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
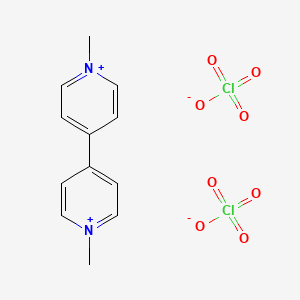
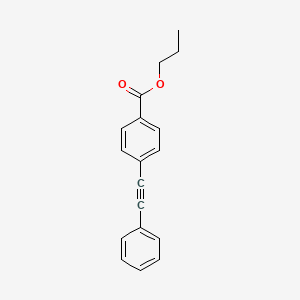


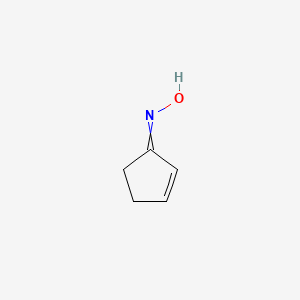
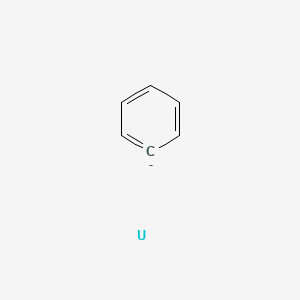
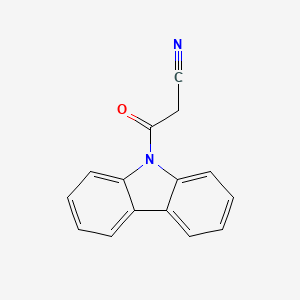
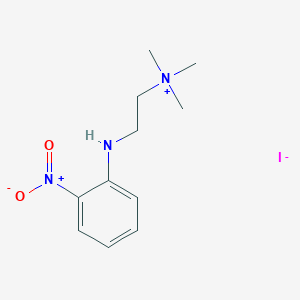
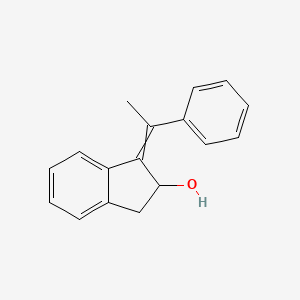
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)

